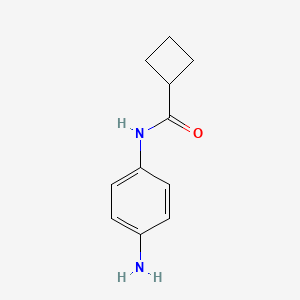

N-(4-aminophenyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate derived from 2,6-difluorobenzonitrile . This suggests that the synthesis of N-(4-aminophenyl)cyclobutanecarboxamide could similarly involve the condensation of a cyclobutanecarboxylic acid derivative with an appropriate amine, possibly 4-aminophenylamine.

Molecular Structure Analysis

The molecular structure of compounds with cycloalkane carboxamide cores can be complex, with multiple substituents influencing the overall conformation and stability. The crystal structure of the compound mentioned in paper was determined, which could provide insights into the potential crystal structure of N-(4-aminophenyl)cyclobutanecarboxamide. The presence of the cyclobutane ring in the target compound would likely impose a degree of rigidity and influence the spatial arrangement of the substituents.

Chemical Reactions Analysis

The chemical reactivity of N-(4-aminophenyl)cyclobutanecarboxamide can be inferred from the functional groups present in the molecule. The amine group is typically nucleophilic and can participate in various reactions, such as acylation or alkylation. The carboxamide moiety is less reactive but can undergo hydrolysis under certain conditions. The aromatic amine could also be involved in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-aminophenyl)cyclobutanecarboxamide are not directly reported, related compounds provide a basis for speculation. The presence of both polar (carboxamide) and nonpolar (cyclobutane ring, aromatic ring) regions in the molecule suggests that it could exhibit moderate solubility in a range of solvents. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the cyclobutane ring and the electronic effects of the amine and carboxamide groups.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

One prominent area of application is in the synthesis and characterization of novel compounds. For example, the work by He et al. (2015) revealed the identification of a novel small-molecule binding site of the fat mass and obesity-associated protein (FTO), using derivatives of cyclobutanecarboxamide. This discovery offers new opportunities for developing selective and potent inhibitors of FTO, a potential therapeutic target for obesity or obesity-associated diseases (He et al., 2015).

Materials Science and Liquid Crystal Technology

In materials science, cyclobutanecarboxamide derivatives have been employed to synthesize novel polyimides used as liquid crystal vertical alignment layers. Research by Gong et al. (2015) focused on synthesizing a novel functional diamine containing a triphenylamine moiety and a biphenyl group, leading to polyimides inducing liquid crystal vertical alignment, demonstrating the potential of cyclobutanecarboxamide derivatives in advanced materials design (Gong et al., 2015).

Electrochromic and Electrofluorescent Materials

Cyclobutanecarboxamide derivatives have also found applications in the development of electrochromic and electrofluorescent materials. Sun et al. (2016) synthesized electroactive polyamides with bis(diphenylamino)-fluorene units, exhibiting reversible electrochromic characteristics and strong fluorescence. These materials demonstrate great potential for applications in smart windows, displays, and as sensors (Sun et al., 2016).

Organic Synthesis Methodologies

In the realm of organic synthesis, cyclobutanecarboxamide has been used as a substrate for developing new synthetic methodologies. Parella et al. (2013) reported an auxiliary-aided Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of cyclobutanecarboxamides. This method allows for the synthesis of trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry, showcasing the utility of cyclobutanecarboxamide in complex molecule synthesis (Parella et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-aminophenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPMBVBWNPHZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)cyclobutanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![2-(Allylthio)benzo[d]thiazole](/img/structure/B2501396.png)

![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)

![8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2501399.png)

![(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one](/img/structure/B2501400.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2501402.png)

![(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B2501405.png)